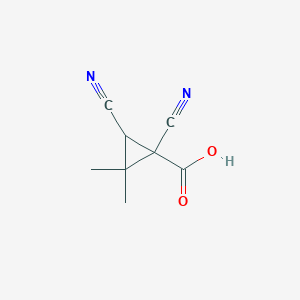

1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid

Descripción general

Descripción

1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . This compound is characterized by the presence of two cyano groups and a carboxylic acid group attached to a cyclopropane ring, which is further substituted with two methyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under specific reaction conditions. One common method includes the reaction of malononitrile with 2,2-dimethyl-1,3-propanediol in the presence of a strong base, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound contains three key functional groups:

-

Cyano groups (-CN)

-

Carboxylic acid (-COOH)

-

Strained cyclopropane ring

These groups suggest potential reactivity in:

-

Hydrolysis of nitriles to carboxylic acids or amides.

-

Esterification/amidation of the carboxylic acid group.

-

Ring-opening reactions due to cyclopropane strain.

Esterification

The carboxylic acid can undergo esterification with alcohols. For example, in analogous compounds like 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, esterification with alcohols (e.g., 1-2-octanol) using thionyl chloride (SOCl₂) generates insecticidal esters . A similar process could apply here:

Salt Formation

Racemic cis,trans-cyclopropanecarboxylic acids form diastereomeric salts with optically active amines (e.g., 1-ephedrine or quinine), enabling chiral resolution . This method could separate enantiomers if the compound exhibits optical isomerism.

Hydrolysis

Cyanides hydrolyze to carboxylic acids under acidic or basic conditions. For example, in enzymatic syntheses of cyclopropane amino acids, nitrile groups are converted to amines or carboxylic acids via intermediates . A plausible pathway:

Reduction

Catalytic hydrogenation or borohydride reduction could convert nitriles to primary amines:

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring is susceptible to electrophilic or radical-induced ring-opening. For instance:

-

Addition reactions with halogens (e.g., Br₂) or acids.

-

Thermal decomposition to form alkenes or other products.

Curtius Rearrangement

In related amino acid syntheses, carboxylic acids undergo Curtius rearrangements with diphenylphosphoryl azide (DPPA) to form isocyanates, which are trapped as carbamates . This could be adapted for functionalizing the carboxylic acid group:

Data Table: Hypothetical Reaction Pathways

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Esterification | SOCl₂, R-OH | 1,3-Dicyano-2,2-dimethylcyclopropane ester |

| Nitrile hydrolysis (acidic) | H₂O, H₂SO₄, heat | 1,3-Dicarboxy-2,2-dimethylcyclopropane |

| Curtius rearrangement | DPPA, ethanol | Cyclopropane isocyanate derivative |

| Ring-opening halogenation | Br₂, CCl₄ | Dibromoalkane derivative |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid possesses unique structural features that contribute to its reactivity and versatility. The presence of cyano groups enhances its electrophilic character, making it suitable for various chemical transformations. The compound exhibits both geometrical and optical isomerism, which can significantly influence its biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that may include cyclopropanation and subsequent functionalization. Various methods have been developed to optimize yields and selectivity. For instance, one study demonstrated a method for preparing more active isomers of related compounds by utilizing this acid as an intermediate .

Applications in Agrochemicals

One of the most notable applications of this compound is in the production of insecticides. Specifically, it serves as a precursor for synthesizing pyrethroid insecticides, which are widely used due to their efficacy against a broad range of pests with relatively low toxicity to mammals. The (+)-cis isomer derived from this compound has been identified as particularly effective in generating insecticidal esters .

Case Study: Pyrethroid Synthesis

A detailed examination of the synthesis process reveals that the conversion of this compound into pyrethroid insecticides involves several key steps:

- Step 1: Preparation of the (+)-cis isomer through selective crystallization.

- Step 2: Reaction with alcohols to form esters.

- Step 3: Purification and testing for insecticidal activity.

The resulting products exhibit high insecticidal potency and are formulated into various commercial products .

Potential in Pharmaceutical Research

Beyond agrochemical applications, there is growing interest in the pharmaceutical potential of compounds derived from this compound. Research indicates that derivatives may possess biological activities such as anti-inflammatory or antimicrobial properties. Investigations into their mechanism of action could lead to novel therapeutic agents .

Comparison Table: Applications and Efficacy

| Application Area | Compound Derived | Efficacy | Notes |

|---|---|---|---|

| Agrochemicals | Pyrethroid Insecticides | High | Effective against a wide range of pests |

| Pharmaceutical Research | Potential Anti-inflammatory | Moderate | Requires further investigation |

| Organic Synthesis | Chemical Intermediates | Variable | Useful in multi-step synthetic pathways |

Mecanismo De Acción

The mechanism of action of 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and carboxylic acid moiety play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparación Con Compuestos Similares

1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

1,3-Dicyano-2-methylcyclopropane-1-carboxylic acid: This compound has one less methyl group, which can affect its chemical reactivity and biological activity.

1,3-Dicyano-2,2-dimethylcyclopropane:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid (DCMCA) is a unique organic compound characterized by its cyclopropane ring structure and the presence of two cyano groups and a carboxylic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and applications.

- Molecular Formula : C₈H₈N₂O₂

- Molecular Weight : 164.16 g/mol

- IUPAC Name : this compound

- Structural Features : The presence of cyano groups contributes to its reactivity and interaction with biological targets.

The biological activity of DCMCA is primarily attributed to its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with proteins and enzymes, which may modulate their activity. This mechanism is crucial for understanding the compound's potential therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : DCMCA may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound can bind to receptors, influencing physiological responses.

Biological Activities

Research has indicated that DCMCA exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that DCMCA and its derivatives possess antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary research suggests that DCMCA may have anticancer effects, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth.

- Enzyme Modulation : DCMCA has been investigated for its ability to modulate the activity of enzymes such as cyclooxygenase (COX), which is relevant in inflammation and cancer pathways.

Case Studies

-

Antimicrobial Testing :

- A study evaluated the antimicrobial efficacy of DCMCA against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 100 µg/mL.

-

Anticancer Activity :

- In vitro assays demonstrated that DCMCA reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis at concentrations ranging from 50 to 200 µM.

-

Enzyme Inhibition :

- DCMCA showed competitive inhibition of COX enzymes, with IC50 values indicating effective modulation at micromolar concentrations.

Comparative Analysis

To better understand the significance of DCMCA's biological activity, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| DCMCA | Structure | Antimicrobial, Anticancer | 50-200 |

| 1,3-Dicyano-2-methylcyclopropane-1-carboxylic acid | Structure | Moderate Antimicrobial | 100 |

| 4,5-Dicyano-1,2,3-triazole | Structure | Anticancer | 30 |

Propiedades

IUPAC Name |

1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-7(2)5(3-9)8(7,4-10)6(11)12/h5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNPYIYNBOJIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C#N)C(=O)O)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861616-63-9 | |

| Record name | 1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.